- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Cas no 941685-37-6 (Ruxolitinib (S enantiomer))

Ruxolitinib (S enantiomer) structure
Nome del prodotto:Ruxolitinib (S enantiomer)
Numero CAS:941685-37-6
MF:C17H18N6
MW:306.365022182465
MDL:MFCD13184797
CID:1064064
PubChem ID:50878566
Ruxolitinib (S enantiomer) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- S-Ruxolitinib (INCB018424)
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)
- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (S)-Ruxolitinib
- INCB18424
- INCB-18424
- S-Ruxolitinib
- Ruxolitinib (S enantiomer)
- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- INCB 18424
- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- F85017
- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE
- s2902
- CHEMBL1287854
- Ruxolitinib, S-
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-
- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- AKOS005145906
- MS-24437
- CCG-265007
- 941685-37-6
- HY-50856A
- WVA83G6MCW
- Ruxolitinib S enantiomer
- BCP15524
- SW220207-1
- EX-A4005
- AC-30902
- BDBM50557386
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)
- DTXSID30678918
- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- SCHEMBL99225
- BRD-K19601669-001-03-5
- ruxolitinib-(S)
- DB-309925
- S-INCB18424
-
- MDL: MFCD13184797
- Inchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
- Chiave InChI: HFNKQEVNSGCOJV-HNNXBMFYSA-N
- Sorrisi: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Proprietà calcolate
- Massa esatta: 306.15929460g/mol
- Massa monoisotopica: 306.15929460g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 453
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 83.2Ų
Proprietà sperimentali
- Densità: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (5.5E-3 g/L) (25 ºC),
Ruxolitinib (S enantiomer) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib (S enantiomer) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021578-1mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99% | 1mg |
¥710 | 2024-07-19 | |
eNovation Chemicals LLC | D480345-20g |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 20g |
$3480 | 2023-09-03 | |
Ambeed | A579847-250mg |
(S)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941685-37-6 | 98% | 250mg |
$424.0 | 2025-02-21 | |
MedChemExpress | HY-50856A-10mM*1 mL in DMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1 mL in DMSO |
¥800 | 2024-07-20 | |
TRC | C988940-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib) |
941685-37-6 | 25mg |
$ 518.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 100MG |
¥4083.00 | 2022-04-26 | |
eNovation Chemicals LLC | D480345-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 25mg |
$272 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872329-1mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 99% | 1mg |
¥892.80 | 2022-01-13 | |
MedChemExpress | HY-50856A-10mM*1mLinDMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1mLinDMSO |
¥800 | 2023-07-26 | |
MedChemExpress | HY-50856A-100mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 100mg |
¥4500 | 2024-07-20 |
Ruxolitinib (S enantiomer) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C
Riferimento
- A novel process for the preparation of ruxolitinib phosphate, India, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Riferimento
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Riferimento
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C
Riferimento
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Riferimento
- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,
Ruxolitinib (S enantiomer) Raw materials
- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
Ruxolitinib (S enantiomer) Preparation Products
Ruxolitinib (S enantiomer) Letteratura correlata
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
941685-37-6 (Ruxolitinib (S enantiomer)) Prodotti correlati
- 941678-49-5(Ruxolitinib)
- 1092939-17-7(Ruxolitinib phosphate)
- 2228429-71-6(3-amino-1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)
- 3044-06-2(1,3-diethyl 2-(1-ethoxyethylidene)propanedioate)
- 2171750-71-1(3-(1-cyclopropyl-2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1804441-82-4(Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetate)
- 1315366-51-8(Benzoic acid, 5-methoxy-2-(propylamino)-)
- 1361762-52-8(2-Amino-3-(3,5-dichlorophenyl)pyridine-5-acetonitrile)
- 1251590-63-2(5-(3,4-dimethoxyphenyl)-3-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)
- 1286230-88-3(1-Cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941685-37-6)Ruxolitinib (S enantiomer)

Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):188.0/339.0/579.0